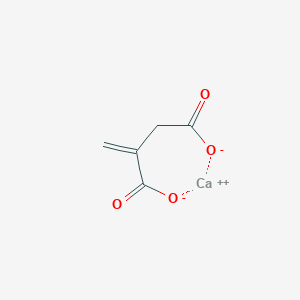
Calcium itaconate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium itaconate is a calcium salt of itaconic acid, a naturally occurring dicarboxylic acid Itaconic acid is produced through the fermentation of carbohydrates by fungi such as Aspergillus terreus
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Calcium itaconate can be synthesized by reacting itaconic acid with calcium hydroxide or calcium carbonate. The reaction typically occurs in an aqueous medium, where itaconic acid is dissolved in water, and calcium hydroxide or calcium carbonate is added gradually. The reaction mixture is stirred until the formation of this compound is complete, which is indicated by the cessation of gas evolution (if calcium carbonate is used) and the formation of a white precipitate.
Industrial Production Methods
Industrial production of this compound involves the fermentation of carbohydrates using Aspergillus terreus to produce itaconic acid. The itaconic acid is then neutralized with calcium hydroxide or calcium carbonate to form this compound. The product is filtered, washed, and dried to obtain the final compound. This method is efficient and scalable, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Calcium itaconate undergoes various chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Polymerization: Reaction with monomers to form polymers.
Decarboxylation: Removal of a carboxyl group to form itaconic anhydride.
Common Reagents and Conditions
Esterification: Typically involves alcohols and acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Polymerization: Involves initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under controlled temperature conditions.
Decarboxylation: Requires heating in the presence of a catalyst such as zinc oxide.
Major Products Formed
Esterification: Itaconate esters, which are used in the production of plasticizers and resins.
Polymerization: Polyitaconates, which have applications in coatings, adhesives, and biomedical materials.
Decarboxylation: Itaconic anhydride, which is used as an intermediate in organic synthesis.
Wissenschaftliche Forschungsanwendungen
Calcium itaconate has a wide range of scientific research applications:
Chemistry: Used as a monomer in the synthesis of biodegradable polymers and copolymers.
Biology: Studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Investigated for its anti-inflammatory and antimicrobial properties, as well as its potential use in drug delivery systems.
Industry: Utilized in the production of superabsorbent polymers, adhesives, and coatings.
Wirkmechanismus
Calcium itaconate exerts its effects through various molecular targets and pathways:
Anti-inflammatory: Inhibits the activity of succinate dehydrogenase, reducing the production of pro-inflammatory cytokines.
Antimicrobial: Disrupts microbial metabolism by inhibiting key enzymes in the tricarboxylic acid cycle.
Metabolic Regulation: Modulates the activity of enzymes involved in the tricarboxylic acid cycle, influencing cellular energy production and redox balance.
Vergleich Mit ähnlichen Verbindungen
Calcium itaconate is structurally similar to other dicarboxylates such as succinate, fumarate, and malonate. it is unique in its ability to undergo polymerization and esterification reactions, making it valuable in the production of biodegradable polymers and specialty chemicals. Additionally, its role in metabolic regulation and immune response sets it apart from other dicarboxylates.
List of Similar Compounds
- Succinate
- Fumarate
- Malonate
- Phosphoenolpyruvate
Eigenschaften
Molekularformel |
C5H4CaO4 |
|---|---|
Molekulargewicht |
168.16 g/mol |
IUPAC-Name |
calcium;2-methylidenebutanedioate |
InChI |
InChI=1S/C5H6O4.Ca/c1-3(5(8)9)2-4(6)7;/h1-2H2,(H,6,7)(H,8,9);/q;+2/p-2 |
InChI-Schlüssel |
XOCSOTJWKWOFLU-UHFFFAOYSA-L |
Kanonische SMILES |
C=C(CC(=O)[O-])C(=O)[O-].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



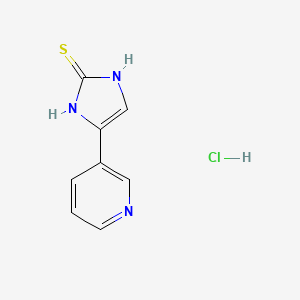
![2H-[1,3,5]Thiadiazino[3,2-a]benzimidazole](/img/structure/B13798991.png)
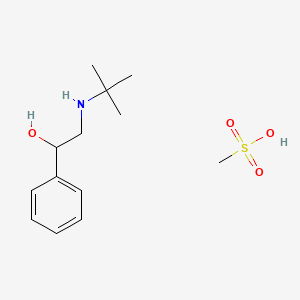
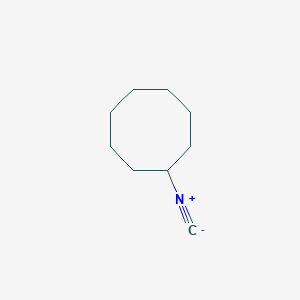
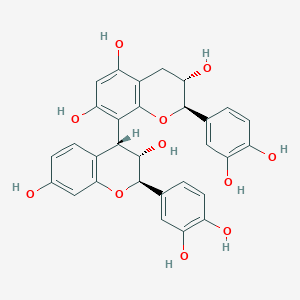
![2-Amino-6-chloro-4h-benzo[d][1,3]oxazin-4-one](/img/structure/B13799014.png)
![4-[[4-[Bis(2-chloroethyl)amino]phenyl]imino]-3,5-dimethyl-2,5-cyclohexadien-1-one](/img/structure/B13799033.png)

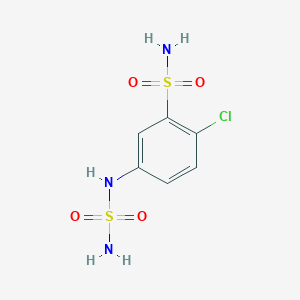

![2-morpholin-4-yl-N-[[2-oxo-2-(4-phenylphenyl)ethylidene]amino]acetamide](/img/structure/B13799060.png)
![(2E)-2-[(1R,5S)-1,8,8-trimethyl-3-oxo-2-oxabicyclo[3.2.1]octan-4-ylidene]acetonitrile](/img/structure/B13799081.png)
![(R)-1-[(3,4-Dihydroxyphenyl)methyl]-1,2,3,4-tetrahydro-2-methylisoquinoline-6,7-diol](/img/structure/B13799089.png)
